

avibactam sodium mechanism of action on beta-lactamases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avibactam Sodium

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An In-depth Technical Guide on the Core Mechanism of Action of **Avibactam Sodium** on Beta-Lactamases

Introduction

Avibactam is a novel, non- β -lactam β -lactamase inhibitor that restores the activity of partner β -lactam antibiotics against a broad spectrum of bacteria producing serine β -lactamases.^{[1][2][3]} Unlike traditional inhibitors like clavulanic acid, avibactam possesses a unique diazabicyclooctane (DBO) core structure.^{[4][5]} This structural distinction underpins its unique mechanism of action and its ability to inhibit a wide range of Ambler class A, class C, and some class D β -lactamases.^{[2][3][6][7]} This guide provides a detailed examination of the molecular mechanism of avibactam, supported by quantitative kinetic data, experimental methodologies, and visual diagrams for researchers and drug development professionals.

Core Mechanism of Action: A Reversible Covalent Inhibition

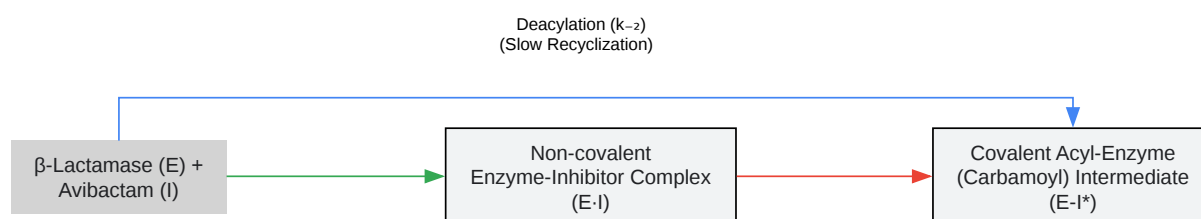
The inhibitory action of avibactam is a multi-step process characterized by covalent bond formation and slow, reversible recyclization.^{[2][3][8]} This mechanism allows it to effectively sequester β -lactamase enzymes without being permanently consumed through hydrolysis, a key differentiator from many β -lactam-based inhibitors.^{[9][10]}

The process can be summarized in three key stages:

- **Initial Non-covalent Binding:** Avibactam first binds to the active site of the β -lactamase to form a non-covalent Michaelis-like complex (E-I). This initial interaction positions the inhibitor for the subsequent chemical reaction.
- **Covalent Acylation (Carbamylation):** The catalytic serine residue (e.g., Ser70 in the Ambler numbering scheme) in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of avibactam's cyclic urea moiety.[10][11] This attack leads to the opening of the DBO ring and the formation of a stable, covalent acyl-enzyme intermediate, specifically a carbamoyl-enzyme complex.[4][9]
- **Deacylation and Reversibility:** Unlike the acyl-enzyme intermediates formed with β -lactam inhibitors, which often undergo hydrolysis or fragmentation, the avibactam-enzyme complex is remarkably stable.[7][10] Deacylation occurs not through hydrolysis but via a slow recyclization reaction where the covalent bond is broken, and the intact, active avibactam molecule is released.[2][8][12] This reversibility means a single avibactam molecule can potentially inhibit multiple enzyme molecules.

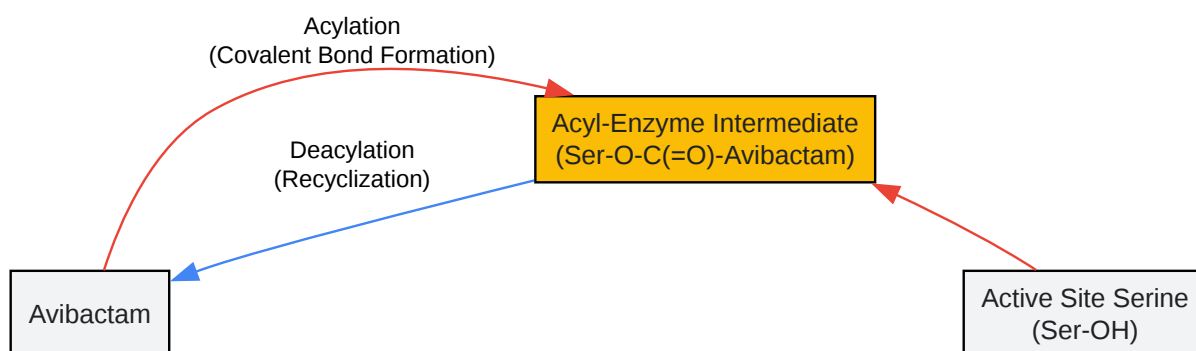
This unique covalent but reversible mechanism results in a prolonged residence time of the inhibitor on the enzyme, effectively preventing the hydrolysis of the partner β -lactam antibiotic.

[7]



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Caption: Overall inhibitory pathway of avibactam. (Within 100 characters)



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Caption: Covalent modification of the enzyme active site. (Within 100 characters)

Quantitative Data: Inhibition Kinetics

The efficacy of avibactam varies across different β -lactamase classes and specific enzymes. The key kinetic parameters are the acylation efficiency (often expressed as the second-order rate constant, k_2/K_i) and the deacylation rate (k_{-2} or k_{off}). A high acylation efficiency indicates rapid inactivation of the enzyme, while a low deacylation rate signifies a long duration of inhibition.

β -Lactamase Class	Enzyme	Acylation Efficiency (k_2/K_i , $M^{-1}s^{-1}$)	Deacylation Rate (k_{-2} , s^{-1})	Half-life ($t_{1/2}$) of Acyl-Enzyme Complex
Class A	CTX-M-15	1.0×10^5 [13]	2.9×10^{-4}	40 minutes[13]
	KPC-2	8.8×10^3 [13]	1.4×10^{-4}	82 minutes[13]
	TEM-1	1.1×10^5	7.5×10^{-4}	16 minutes[12]
Class C	E. cloacae P99 AmpC	5.1×10^3 [13]	3.8×10^{-5}	300 minutes[13]
	P. aeruginosa PAO1 AmpC	2.5×10^3 [13]	1.9×10^{-3}	6 minutes[13]
Class D	OXA-48	2.6×10^3 [13]	2.3×10^{-5}	500 minutes[13]
	OXA-10	1.1×10^1 [13]	$< 1.5 \times 10^{-6}$	> 5 days[7][13]

Note: Kinetic values can vary based on experimental conditions. The data presented are compiled from the cited literature for comparative purposes.[\[7\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

The characterization of avibactam's mechanism of action relies on several key experimental techniques.

Enzyme Inhibition Kinetics (Spectrophotometric Assay)

This method is used to determine the rates of acylation and deacylation.

- Principle: The hydrolysis of a chromogenic β -lactam substrate, such as nitrocefin, by a β -lactamase results in a measurable color change. The rate of this color change is proportional to the enzyme's activity. By monitoring the decrease in the rate of nitrocefin hydrolysis in the presence of avibactam, the kinetics of enzyme inhibition can be determined.
- Methodology for Acylation (k_2/K_i):
 - Reactions are typically performed at 37°C in a sodium phosphate buffer (pH 7.0). For OXA enzymes, sodium bicarbonate is often added.[\[13\]](#)
 - A fixed, low concentration of the purified β -lactamase enzyme (e.g., 0.02-0.08 nM) is mixed with varying concentrations of avibactam in a cuvette.[\[13\]](#)
 - The reaction is initiated by adding nitrocefin, and the change in absorbance (e.g., at 490 nm) is monitored over time using a spectrophotometer.[\[13\]](#)[\[14\]](#)
 - The observed pseudo-first-order rate constant (k_{obs}) for enzyme inactivation is determined for each avibactam concentration.
 - The second-order rate constant for acylation (k_2/K_i) is calculated from the slope of a linear plot of k_{obs} versus the avibactam concentration.[\[13\]](#)
- Methodology for Deacylation (k_{off}):
 - The enzyme is incubated with a sufficient concentration of avibactam to achieve complete acylation.[\[13\]](#)

- The enzyme-inhibitor mixture is then rapidly diluted (e.g., >4000-fold) to prevent further acylation.[13]
- The return of enzymatic activity is monitored over time by periodically measuring the rate of nitrocefin hydrolysis.
- The deacylation rate constant (k_{off}) is determined by fitting the data of activity recovery over time to a first-order equation.[12]

Mass Spectrometry (MS)

MS is used to confirm the covalent nature of the inhibition and to assess the stability of the acyl-enzyme complex.

- Principle: Electrospray ionization mass spectrometry (ESI-MS) can measure the precise mass of proteins. Covalent binding of avibactam (molecular weight ~265 Da) to a β -lactamase will result in a predictable mass increase in the enzyme.
- Methodology:
 - Purified β -lactamase is incubated with avibactam at 37°C.[13]
 - At various time points, aliquots of the reaction mixture are taken. The protein may be separated from unbound inhibitor by ultrafiltration.[13]
 - The samples are analyzed by direct infusion ESI-MS or LC-MS.[5][13]
 - The resulting mass spectra are analyzed to detect the mass of the native enzyme and the mass of the acyl-enzyme adduct (Enzyme + 264 Da).[15]
 - By monitoring the relative abundance of the acylated and unacylated enzyme forms over an extended period (e.g., 24-32 hours), the stability of the complex and the potential formation of degradation products can be assessed.[13]

X-ray Crystallography

This technique provides high-resolution structural information on how avibactam binds within the enzyme's active site.

- Principle: By crystallizing the β -lactamase in complex with avibactam and diffracting X-rays through the crystal, a three-dimensional electron density map can be generated, revealing the precise atomic arrangement of the enzyme and the bound inhibitor.
- Methodology:
 - Purified β -lactamase enzyme is incubated with avibactam to form the covalent complex. [\[11\]](#)
 - The enzyme-inhibitor complex is subjected to crystallization screening using techniques like vapor diffusion in a hanging-drop setup. [\[11\]](#)
 - Suitable crystals are exposed to a high-intensity X-ray beam.
 - The resulting diffraction pattern is used to solve the crystal structure.
 - The final structure reveals the specific amino acid residues that interact with avibactam, the conformation of the bound inhibitor after ring-opening, and the covalent linkage to the active site serine. [\[2\]](#)[\[11\]](#)

Conclusion

Avibactam employs a sophisticated and efficient mechanism of covalent, reversible inhibition to neutralize a broad range of serine β -lactamases. Its ability to form a stable carbamoyl-enzyme intermediate, coupled with a slow deacylation process that regenerates the intact inhibitor, distinguishes it from previous generations of β -lactamase inhibitors. [\[2\]](#)[\[8\]](#)[\[10\]](#) Understanding this core mechanism, supported by robust kinetic and structural data, is crucial for optimizing its clinical use and for the development of next-generation inhibitors to combat evolving antibiotic resistance.

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- To cite this document: BenchChem. [avibactam sodium mechanism of action on beta-lactamases]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665336#avibactam-sodium-mechanism-of-action-on-beta-lactamases>]

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